molecular formula C9H11FN2O6 B085921 1-beta-D-Arabinofuranosyl-5-fluoro-(1H,3H)-pyrimidine-2,4-dione CAS No. 131-06-6

1-beta-D-Arabinofuranosyl-5-fluoro-(1H,3H)-pyrimidine-2,4-dione

Katalognummer: B085921
CAS-Nummer: 131-06-6
Molekulargewicht: 262.19 g/mol
InChI-Schlüssel: FHIDNBAQOFJWCA-MNCSTQPFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Chemical Reactions Analysis

The specific chemical reactions involving 1-beta-D-Arabinofuranosyl-5-fluoro-(1H,3H)-pyrimidine-2,4-dione are not provided in the search results . For detailed reaction mechanisms and conditions, it is recommended to refer to specialized chemical literature.


Physical and Chemical Properties Analysis

This compound has a molecular weight of 262.19 g/mol. More detailed physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results .

Wissenschaftliche Forschungsanwendungen

Mechanistic Insights and Antiviral Potency

β-D and β-L-enantiomers of 2′,3′-dideoxycytidine analogues, which include compounds structurally related to 1-beta-D-Arabinofuranosyl-5-fluoro-(1H,3H)-pyrimidine-2,4-dione, are potent inhibitors of viral and cellular replication. These compounds, due to small modifications such as the addition of fluorine at the 5-position of the pyrimidine ring, exhibit marked differences in antiviral activity and toxicity. The alteration in kinetic parameters following fluorine substitution enhances the overall efficiency of nucleotide incorporation by HIV-1 reverse transcriptase, potentially explaining the high potency against HIV-1. This insight into the mechanism of action emphasizes the importance of structural modifications in improving the antiviral efficacy of nucleoside analogues (Ray et al., 2003).

Fluorinated Pyrimidines in Cancer Therapy

Fluorinated pyrimidines, particularly 5-Fluorouracil (5-FU), are pivotal in cancer treatment, utilized in over 2 million cases annually. The review by Gmeiner (2020) discusses advancements in fluorine chemistry that contribute to the precise use of fluorinated pyrimidines in oncology. Insights into the synthesis, including isotopic labeling for studying metabolism and biodistribution, alongside the impact of fluorinated pyrimidines on nucleic acid structure and dynamics, provide a comprehensive understanding of their therapeutic potential. The review also highlights emerging roles of 5-FU in inhibiting RNA and DNA modifying enzymes, opening new avenues for personalized cancer therapy (Gmeiner, 2020).

Catalysis in Pyrimidine Synthesis

The synthesis of pyranopyrimidine scaffolds, including derivatives related to this compound, leverages hybrid catalysts for enhanced bioavailability and medicinal applicability. Parmar et al. (2023) focus on the utilization of various catalysts, from organocatalysts to nanocatalysts, for developing pyranopyrimidine and its isomers. This review underscores the significance of innovative synthesis methods in the development of pharmaceuticals and highlights the potential for creating lead molecules with broadened therapeutic applications (Parmar et al., 2023).

Safety and Hazards

The safety data sheet (SDS) for this compound can be found online . The SDS provides information on the potential hazards of the compound, safe handling procedures, and emergency measures .

Wirkmechanismus

Target of Action

1-b-D-Arabinosyl-5-fluorouracil, also known as 5-fluorouracil (5-FU), is a chemotherapeutic agent primarily used to treat a wide variety of neoplasms . The primary targets of 5-FU are non-coding RNAs, which play a central role in determining the response of patients to 5-FU . These transcripts can affect cell response to 5-FU by modulating cancer-related pathways, cell apoptosis, autophagy, epithelial–mesenchymal transition, and other aspects of cell behavior .

Mode of Action

5-FU interacts with its targets by modulating the expression levels of microRNAs or long non-coding RNAs . This modulation can sensitize tumor cells to 5-FU treatment by affecting multiple biological signaling pathways such as Hippo/YAP, Wnt/β-catenin, Hedgehog, NF-kB, and Notch cascades .

Biochemical Pathways

The biochemical pathways affected by 5-FU include the Hippo/YAP, Wnt/β-catenin, Hedgehog, NF-kB, and Notch cascades . These pathways are crucial for cell behavior and response to 5-FU . The drug’s effect on these pathways can lead to changes in cell apoptosis, autophagy, and epithelial–mesenchymal transition .

Pharmacokinetics

It is known that the drug is widely used in the treatment of cancer . Over the past 20 years, increased understanding of the mechanism of action of 5-FU has led to the development of strategies that increase its anticancer activity . Despite these advances, drug resistance remains a significant limitation to the clinical use of 5-FU .

Result of Action

The result of 5-FU’s action is the inhibition of cancer-related pathways, leading to changes in cell behavior such as apoptosis, autophagy, and epithelial–mesenchymal transition . This can enhance the response of tumor cells to 5-FU treatment . Resistance to 5-fu remains a significant challenge .

Action Environment

It is known that the drug is widely used in the treatment of a variety of neoplasms . The effectiveness of 5-FU can be influenced by various factors, including the genetic makeup of the tumor cells, the presence of other drugs, and the patient’s overall health status .

Eigenschaften

IUPAC Name

1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FN2O6/c10-3-1-12(9(17)11-7(3)16)8-6(15)5(14)4(2-13)18-8/h1,4-6,8,13-15H,2H2,(H,11,16,17)/t4-,5-,6+,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHIDNBAQOFJWCA-MNCSTQPFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C(=O)NC(=O)N1[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FN2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701288284
Record name 1-β-D-Arabinofuranosyl-5-fluorouracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701288284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131-06-6
Record name 1-β-D-Arabinofuranosyl-5-fluorouracil
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=131-06-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Arabinofuranosyl-5-fluorouracil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000131066
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-β-D-Arabinofuranosyl-5-fluorouracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701288284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-β-D-arabinofuranosyl-5-fluoro-(1H,3H)-pyrimidine-2,4-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.554
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.